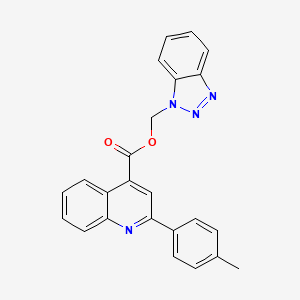![molecular formula C13H17ClN2O3S B12482953 N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide](/img/structure/B12482953.png)
N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide is a chemical compound with a unique structure that includes a tert-butylsulfanyl group, a chloro group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate, 2-chloro-4-nitrobenzoic acid. This intermediate is then reacted with N-[2-(tert-butylsulfanyl)ethyl]amine under specific conditions to form the desired benzamide compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in covalent binding with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The tert-butylsulfanyl group may enhance the compound’s stability and membrane permeability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]benzamide
- N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide
- N-[2-(tert-butylsulfanyl)ethyl]-4-fluorobenzenesulfonamide
Uniqueness
N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups on the benzamide core, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H17ClN2O3S |
|---|---|
Molecular Weight |
316.80 g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-chloro-4-nitrobenzamide |
InChI |
InChI=1S/C13H17ClN2O3S/c1-13(2,3)20-7-6-15-12(17)10-5-4-9(16(18)19)8-11(10)14/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
InChI Key |
PLBCXIQIXCACES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azepan-1-yl[4-(benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanone](/img/structure/B12482871.png)
![{(3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl benzoate](/img/structure/B12482903.png)

![1,5-dimethyl-4-[(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B12482910.png)
![2-(3,5-dimethylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12482925.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12482928.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B12482932.png)
![N-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12482934.png)
![2-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B12482938.png)

![4-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12482945.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B12482960.png)
![6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B12482965.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)](/img/structure/B12482966.png)
